2-(Diethylamino)-6-methyl-4H-1-benzopyran-4-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-6-methyl-4H-chromen-4-one typically involves the condensation of 4-methyl-7-hydroxycoumarin with diethylamine. One common method is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst. For this compound, the reaction can be carried out using concentrated sulfuric acid or other Lewis acids like aluminum chloride or zinc chloride .
Industrial Production Methods
Industrial production of 2-(Diethylamino)-6-methyl-4H-chromen-4-one may involve large-scale Pechmann condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)-6-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino group, where reagents like alkyl halides can introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
2-(Diethylamino)-6-methyl-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its chromophoric properties.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)-6-methyl-4H-chromen-4-one involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. It can also inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The diethylamino group enhances its ability to penetrate cell membranes, increasing its bioavailability and efficacy .
Comparison with Similar Compounds
Similar Compounds
2-(Diethylamino)ethanol: A tertiary alkanolamine used as a solvent and in the synthesis of quaternary ammonium salts.
4-Diethylamino-2-hydroxybenzaldehyde: Used in the synthesis of coumarin dyes.
Uniqueness
2-(Diethylamino)-6-methyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a diethylamino group and a chromenone core makes it particularly useful in applications requiring fluorescence and bioactivity.
Properties
CAS No. |
64965-04-4 |
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Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
2-(diethylamino)-6-methylchromen-4-one |
InChI |
InChI=1S/C14H17NO2/c1-4-15(5-2)14-9-12(16)11-8-10(3)6-7-13(11)17-14/h6-9H,4-5H2,1-3H3 |
InChI Key |
BRYSQZLUGPJQQE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=O)C2=C(O1)C=CC(=C2)C |
Origin of Product |
United States |
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